tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate
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Overview
Description
tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C16H26N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with specific reagents under controlled conditions. For example, under an argon atmosphere, wet palladium on carbon (Pd/C) is added to the compound in a tetrahydrofuran (THF) solution. The reaction is then stirred at 40°C for 40 hours under 45 psi of hydrogen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as Pd/C.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas, palladium on carbon (Pd/C), and various solvents such as tetrahydrofuran (THF). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate include:
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
- tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a cyano group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl 9-cyano-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)20-14(19)18-10-4-7-16(12-18)8-5-13(11-17)6-9-16/h13H,4-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPACBWXCNPYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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